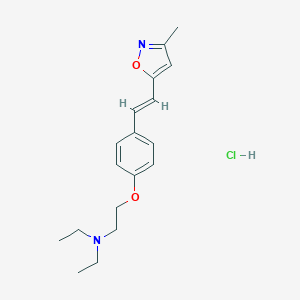
Ethanamine, N,N-diethyl-2-(4-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanamine, N,N-diethyl-2-(4-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly known as DMXB-A, and it is a selective agonist of the nicotinic acetylcholine receptor. In
作用機序
DMXB-A is a selective agonist of the nicotinic acetylcholine receptor, which is a type of ionotropic receptor found in the brain and other tissues. When DMXB-A binds to the receptor, it activates a series of signaling pathways that lead to increased neurotransmitter release and enhanced cognitive function. DMXB-A also has anti-inflammatory and analgesic effects, which are thought to be mediated by the activation of nicotinic acetylcholine receptors in immune cells and other tissues.
Biochemical and Physiological Effects:
DMXB-A has a number of biochemical and physiological effects, including enhanced cognitive function, anti-inflammatory and analgesic effects, and potential neuroprotective effects. DMXB-A has been shown to enhance working memory and attention in animal models, making it a potential treatment for cognitive disorders such as Alzheimer's disease. Additionally, DMXB-A has been shown to reduce inflammation and pain in animal models, making it a potential treatment for chronic pain and inflammation.
実験室実験の利点と制限
DMXB-A has a number of advantages and limitations for lab experiments. One advantage is that it is a selective agonist of the nicotinic acetylcholine receptor, which allows for the specific activation of this receptor in experiments. Additionally, DMXB-A has been extensively studied in animal models, making it a well-characterized compound for use in experiments. However, one limitation of DMXB-A is that it is a complex chemical compound that requires a multi-step synthesis process, which may limit its availability and increase its cost.
将来の方向性
There are a number of future directions for the study of DMXB-A. One potential direction is the development of DMXB-A as a treatment for cognitive disorders such as Alzheimer's disease. Additionally, DMXB-A may be studied for its potential anti-inflammatory and analgesic effects in humans. Finally, further research may be conducted to optimize the synthesis method of DMXB-A and to develop more efficient and cost-effective methods for its production.
合成法
DMXB-A is a complex chemical compound that requires a multi-step synthesis process. The first step involves the synthesis of 4-(2-(3-methyl-5-isoxazolyl)ethenyl)phenol, which is then converted to the corresponding chloride. The final step involves the reaction of the chloride with N,N-diethylethanolamine in the presence of a base to form DMXB-A. This synthesis method has been optimized to achieve high yields and purity of the final product.
科学的研究の応用
DMXB-A has been extensively studied for its potential applications in scientific research. One of its major applications is in the field of neuroscience, where it is used to study the function of nicotinic acetylcholine receptors in the brain. DMXB-A has been shown to enhance cognitive function and memory in animal models, making it a potential treatment for cognitive disorders such as Alzheimer's disease. Additionally, DMXB-A has been studied for its potential anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain and inflammation.
特性
CAS番号 |
139193-95-6 |
|---|---|
分子式 |
C18H25ClN2O2 |
分子量 |
336.9 g/mol |
IUPAC名 |
N,N-diethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C18H24N2O2.ClH/c1-4-20(5-2)12-13-21-17-9-6-16(7-10-17)8-11-18-14-15(3)19-22-18;/h6-11,14H,4-5,12-13H2,1-3H3;1H/b11-8+; |
InChIキー |
VTYHAWGHBDWATM-YGCVIUNWSA-N |
異性体SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C=C/C2=CC(=NO2)C.Cl |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C=CC2=CC(=NO2)C.Cl |
正規SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C=CC2=CC(=NO2)C.Cl |
同義語 |
N,N-diethyl-2-[4-[(E)-2-(3-methyloxazol-5-yl)ethenyl]phenoxy]ethanamin e hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



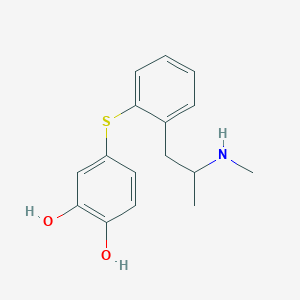
![6-Chloro-3-methylimidazo[1,2-b]pyridazine](/img/structure/B159489.png)
![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-38,40,42,44,46,48-hexaacetyloxy-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B159490.png)
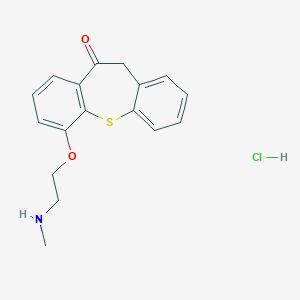
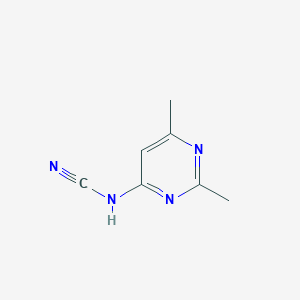
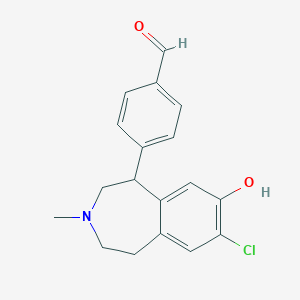
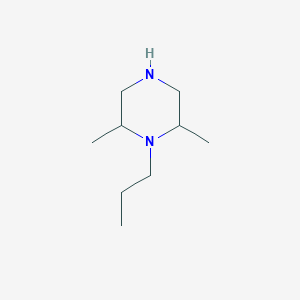


![[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B159503.png)
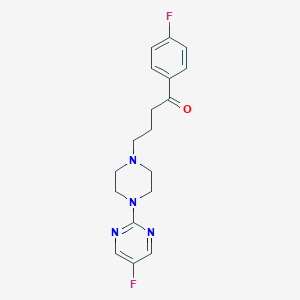


![(E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one](/img/structure/B159515.png)